3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a nitrile group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the following steps:
N-acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-Amino-4-methylpyridine with an acylating agent.
Quaternization: The acylated product is then quaternized using a benzyl halide.
Partial Reduction: The quaternized product undergoes partial reduction using sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield 1-Benzyl-4-methylpiperidin-3-one.
Reductive Amination: The final step involves reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: Compared to similar compounds, 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the piperidine ring. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(3-amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H15N3O/c1-7-3-5-12(6-8(7)11)9(13)2-4-10/h7-8H,2-3,5-6,11H2,1H3 |
InChI Key |
CFKHXFVQCSNGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)CC#N |
Origin of Product |
United States |
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